

An In-depth Technical Guide on the Physicochemical Properties of Cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cycloheptanecarboxylic acid*

Cat. No.: *B072192*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **cycloheptanecarboxylic acid**, with a primary focus on its boiling point. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering detailed data, experimental methodologies, and a conceptual workflow for property determination.

Physicochemical Data Summary

Cycloheptanecarboxylic acid (CAS No. 1460-16-8), also known as cycloheptanoic acid, is a seven-carbon cyclic compound with a carboxylic acid functional group.^[1] Its molecular formula is C₈H₁₄O₂, and it has a molecular weight of 142.2 g/mol.^{[2][3]} The compound typically appears as a clear, colorless liquid or a white crystalline powder.^{[1][4]} The quantitative physicochemical properties of **cycloheptanecarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Conditions
Boiling Point	135-138 °C	at 9 mmHg[2][3][4][5][6]
246-249 °C	Not specified (presumed atmospheric)[7]	
255-257 °C	Not specified (presumed atmospheric)[1]	
Melting Point	71 °C	
97.5-98.0 °C		
59-62 °C	[1]	
Density	1.035 g/mL	at 25 °C[2][6][8]
1.0423 g/cm ³	at 20 °C[7]	
Refractive Index	1.4704 to 1.4730	at 20 °C (589nm)[2][3][5][6]
Vapor Pressure	0.00318 mmHg	at 25 °C[2][3]
Flash Point	>110 °C	[3]
>113 °C	[6]	
>230 °F	[2]	
pKa	4.82 ± 0.20	Predicted[2][7]
Solubility in Water	2.4 g/L	at 25 °C[7]

It is important to note the discrepancies in the reported boiling points, which are likely due to measurements being taken at different pressures. The significantly lower boiling point range of 135-138°C is explicitly stated to be at a reduced pressure of 9 mmHg.[2][3][4][5][6] The higher boiling points of 246-249°C and 255-257°C are presumed to be at or near atmospheric pressure.[1][7] This is consistent with the general principle that the boiling point of a liquid increases with an increase in external pressure.[9]

Carboxylic acids, in general, exhibit high boiling points compared to other organic compounds of similar molecular weight.[10][11] This is attributed to their ability to form strong intermolecular

hydrogen bonds. In fact, most carboxylic acids exist as stable hydrogen-bonded dimers.[10][12] For boiling to occur, a significant amount of energy is required to break these strong intermolecular forces.[10]

Experimental Protocol for Boiling Point Determination

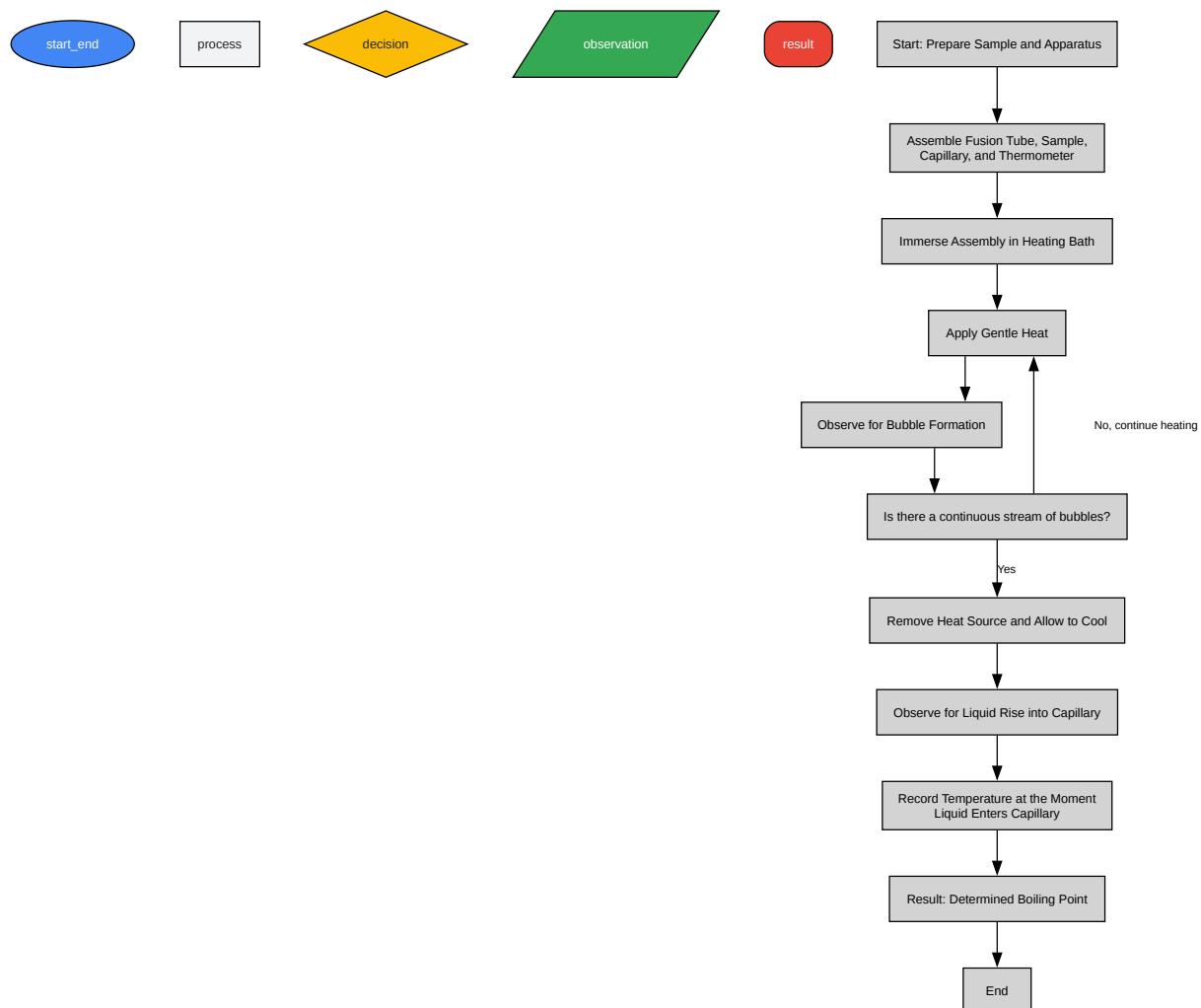
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[13] A common and effective method for determining the boiling point of a small quantity of a liquid organic compound is the capillary method.[9][13][14]

Objective: To determine the boiling point of **cycloheptanecarboxylic acid** at atmospheric pressure.

Materials and Apparatus:

- **Cycloheptanecarboxylic acid** sample
- Small fusion tube
- Capillary tube (sealed at one end)
- Thermometer (with appropriate range)
- Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block heater)
- Stand with clamp
- Safety goggles and lab coat

Procedure:


- Preparation: Seal one end of a capillary tube by heating it in the flame of a Bunsen burner and rotating it until the end is closed.
- Sample Introduction: Add a few drops (approximately 0.5 mL) of **cycloheptanecarboxylic acid** into the fusion tube.

- Capillary Placement: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.
- Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a small piece of wire. The bottom of the fusion tube should be level with the thermometer bulb.
- Heating: Immerse the thermometer and the attached fusion tube into the heating bath (e.g., Thiele tube). Ensure that the sample is visible.
- Observation (Initial Heating): Begin to heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out of the open end.
- Observation (At Boiling Point): As the temperature approaches the boiling point of the sample, the rate of bubbling will increase, forming a continuous stream of bubbles. This is due to the vapor of the **cycloheptanecarboxylic acid** displacing the remaining air in the capillary tube.
- Observation (Cooling): Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
- Boiling Point Determination: The stream of bubbles will slow down and eventually stop. At the exact moment the bubbling ceases and the liquid begins to be drawn up into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the sample, as it is the point where the external pressure equals the vapor pressure of the liquid. [13]
- Repeat: For accuracy, it is advisable to repeat the determination to obtain a consistent value.

An alternative method for larger sample volumes (>5 mL) is simple distillation, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured as it condenses.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of **cycloheptanecarboxylic acid** using the capillary method.

[Click to download full resolution via product page](#)**Workflow for Capillary Boiling Point Determination.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cycloheptanecarboxylic acid | 1460-16-8 [chemicalbook.com]
- 5. Cycloheptanecarboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Cycloheptanecarboxylic acid, CAS No. 1460-16-8 - iChemical [ichemical.com]
- 7. Cycloheptanecarboxylic acid(1460-16-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Cycloheptanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072192#cycloheptanecarboxylic-acid-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com